(4-methylphenyl)(morpholin-4-yl)methanethione
Description
Properties
IUPAC Name |
(4-methylphenyl)-morpholin-4-ylmethanethione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NOS/c1-10-2-4-11(5-3-10)12(15)13-6-8-14-9-7-13/h2-5H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSDQNGYAOFDELC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=S)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60358059 | |
| Record name | STK221455 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60358059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61750-20-7 | |
| Record name | STK221455 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60358059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing (4-methylphenyl)(morpholin-4-yl)methanethione is through the Willgerodt-Kindler reaction. This reaction involves the use of aldehydes, sulfur, and morpholine in the presence of a catalyst such as montmorillonite K-10. The reaction is typically carried out under microwave irradiation, which enhances the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve the efficiency and scalability of the process. The solid catalyst, montmorillonite K-10, can be recycled multiple times without significant loss of activity, making the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
(4-Methylphenyl)(morpholin-4-yl)methanethione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholin-4-yl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Methylphenyl)(morpholin-4-yl)methanethione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Mechanism of Action
The mechanism of action of (4-methylphenyl)(morpholin-4-yl)methanethione involves its interaction with specific molecular targets. For instance, it inhibits the activity of enzymes like MGL and FAAH by binding to their active sites. This inhibition prevents the degradation of endocannabinoids, leading to increased levels of these signaling molecules, which can have various physiological effects .
Comparison with Similar Compounds
(4-Methoxyphenyl)(morpholin-4-yl)methanethione
- Structure : Substituted with a 4-methoxy group instead of 4-methyl.
- Synthesis : Prepared similarly via condensation reactions involving morpholine and sulfur .
- Properties : The methoxy group increases polarity and hydrogen-bonding capacity, reducing logP values compared to the methyl analog. This impacts solubility and bioavailability .
- Biological Activity : Methoxy-substituted derivatives often exhibit enhanced antifungal and antiproliferative activities due to improved electron-donating effects .
(1H-Benzimidazol-2-yl)(morpholin-4-yl)methanethione
- Structure : Replaces the 4-methylphenyl group with a benzimidazole ring.
- Synthesis : Synthesized via the Wilgerodt–Kindler reaction using 2-methylbenzimidazole, morpholine, and sulfur at high temperatures .
- Properties : The benzimidazole moiety introduces aromaticity and planarity, enhancing π-π stacking interactions in crystal lattices. This compound exhibits a higher melting point (121–123°C) compared to alkyl-substituted analogs .
- Biological Activity : Benzimidazole derivatives are potent against cancer cell lines (e.g., A549, HT-29) due to dual inhibition of tubulin and kinase pathways .
4-[(Morpholin-4-yl)carbothioyl]benzoic Acid
- Structure : Features a carboxylic acid group at the para position of the phenyl ring.
- Synthesis : Derived from benzoic acid precursors via thiocarbonylation .
- The morpholine ring adopts a chair conformation in the solid state .
- Biological Activity: Carboxylic acid derivatives are explored as endocannabinoid analogs for neurodegenerative diseases, leveraging their ability to cross the blood-brain barrier .
(Morpholin-4-yl)(1-phenyl-1,3-dihydro-2H-isoindol-2-yl)methanethione
- Structure : Incorporates an isoindoline ring system fused to the thioketone.
- Synthesis : Formed via cyclization reactions involving morpholine and isoindole precursors .
- Properties : The isoindoline group introduces steric bulk, reducing reactivity but enhancing selectivity in enzyme inhibition. NMR data (δ 3.25–3.80 ppm for morpholine protons) confirm conformational rigidity .
- Biological Activity : Isoindoline derivatives show promise as acetylcholinesterase inhibitors, relevant for Alzheimer’s therapy .
Comparative Data Table
Key Findings and Trends
Substituent Effects :
Synthetic Flexibility : The morpholine-thioketone scaffold is highly modular, allowing incorporation of diverse aryl/heteroaryl groups via condensation or cyclization reactions .
Biological Relevance : Antiproliferative activity correlates with substituent hydrophobicity, while antifungal effects depend on electronic properties (e.g., methoxy > methyl) .
Biological Activity
(4-methylphenyl)(morpholin-4-yl)methanethione is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound this compound features a morpholine ring attached to a methylphenyl group, with a thione functional group contributing to its reactivity. Its molecular formula is .
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that this compound has significant antimicrobial properties. It demonstrates efficacy against various bacterial strains, making it a candidate for further development as an antimicrobial agent.
- Anticancer Properties : Preliminary research suggests that this compound may inhibit cancer cell proliferation. It appears to induce apoptosis in certain cancer cell lines, although the specific pathways involved require further investigation.
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects in various diseases .
The mechanism of action of this compound primarily involves:
- Binding to Enzymes : The compound may interact with enzymes by binding to their active sites, thereby inhibiting their function.
- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways, leading to cell death.
- Modulation of Receptor Activity : There is evidence suggesting that it can modulate the activity of certain receptors, which could explain its diverse biological effects .
Case Studies
Several studies have highlighted the biological activity of this compound:
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity against Gram-positive and Gram-negative bacteria. Results indicated that the compound exhibited significant inhibition zones compared to control groups, suggesting strong antimicrobial potential.
- Cancer Cell Line Study : In vitro testing on breast cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis.
- Enzyme Inhibition Assay : Research focused on the inhibition of specific metabolic enzymes demonstrated that the compound could effectively reduce enzyme activity, supporting its potential role as a therapeutic agent.
Data Table: Summary of Biological Activities
Q & A
Q. What are the recommended synthetic routes for (4-methylphenyl)(morpholin-4-yl)methanethione, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of thioketones like "this compound" typically involves reacting thioacyl chlorides with amines. A methodological approach can be adapted from analogous ketone syntheses (e.g., ), where bromo-trifluoromethylbenzoyl chloride reacts with morpholine in dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions. For the thione derivative:
- Replace the acyl chloride with a thioacyl chloride (e.g., 4-methylbenzothioyl chloride).
- Use a base like triethylamine to deprotonate morpholine and facilitate nucleophilic attack.
- Optimize temperature (typically 0–25°C) and solvent polarity to stabilize intermediates.
- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.
Validate the product using FT-IR (C=S stretch ~1200 cm⁻¹) and ¹H/¹³C NMR (morpholine protons at δ 2.5–3.5 ppm; aromatic protons at δ 6.5–7.5 ppm) .
Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?
Methodological Answer: A multi-technique approach is critical:
- NMR Spectroscopy :
- ¹H NMR : Identify morpholine protons (δ 2.5–3.5 ppm) and aromatic protons (δ 6.5–7.5 ppm).
- ¹³C NMR : Confirm the thioketone carbon (C=S, δ ~200–220 ppm) and morpholine carbons (δ 45–70 ppm) .
- FT-IR : Detect C=S stretching vibrations (~1200 cm⁻¹) and absence of C=O peaks (~1700 cm⁻¹) .
- Mass Spectrometry (MS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns using ESI-MS or GC-MS .
- HPLC : Assess purity (>95%) with a C18 column and UV detection at λ ≈ 254 nm .
Advanced Research Questions
Q. How can computational methods predict the reactivity and thermodynamic properties of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for C–S and C–N bonds to predict stability. Compare with experimental thermochemistry data (e.g., ΔfH° from ) .
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in DCM or THF) to optimize synthetic conditions .
- ADMET Prediction : Use tools like SwissADME to estimate bioavailability and metabolic pathways .
Validate computational results with experimental data (e.g., DSC for melting points, TGA for decomposition temperatures) .
Q. What experimental strategies resolve contradictions in reported biological activities of morpholine-derived thioketones?
Methodological Answer: Contradictions often arise from assay variability or impurities. Mitigate by:
- Standardized Bioassays :
- Antimicrobial Activity : Use MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with positive controls (e.g., ampicillin) .
- Cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) via MTT assay, normalizing to cell viability controls .
- Purity Verification : Ensure ≥95% purity via HPLC and elemental analysis .
- Structure-Activity Relationship (SAR) : Compare analogs (e.g., ’s bromo-trifluoromethyl derivative) to isolate substituent effects .
Q. How can environmental fate studies be designed to assess the ecological impact of this compound?
Methodological Answer: Follow OECD guidelines for environmental risk assessment:
- Abiotic Degradation :
- Hydrolysis : Incubate at pH 4, 7, and 9 (25–50°C) and monitor via LC-MS for degradation products .
- Photolysis : Expose to UV light (λ = 254–365 nm) and quantify degradation kinetics .
- Biotic Degradation : Use soil or water microcosms to measure microbial mineralization (¹⁴C-labeled compound) .
- Ecotoxicity : Conduct Daphnia magna acute toxicity tests (48-h LC₅₀) and algal growth inhibition assays .
Q. What methodologies enable the study of this compound’s potential as a kinase inhibitor in drug discovery?
Methodological Answer:
- Kinase Binding Assays : Use fluorescence polarization (FP) or TR-FRET to measure inhibition of ATP-binding pockets (e.g., EGFR, BRAF kinases) .
- X-ray Crystallography : Co-crystallize with target kinases to determine binding modes (PDB deposition) .
- In Silico Docking : Perform molecular docking (AutoDock Vina) to prioritize kinase targets based on binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
